molecular formula C9H10ClNO2 B2552183 2-[4-(Chloromethyl)phenoxy]acetamide CAS No. 1012-20-0

2-[4-(Chloromethyl)phenoxy]acetamide

Cat. No.: B2552183
CAS No.: 1012-20-0
M. Wt: 199.63
InChI Key: DPQHXFUGZIVQLG-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxy]acetamide (CAS: 1012-20-0) is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol. Its structure features a phenoxy group substituted with a chloromethyl (–CH₂Cl) moiety at the para position, linked to an acetamide functional group (–NHCOCH₃). Key identifiers include PubChem CID 47002937 and MDL number MFCD16547535. The compound is typically synthesized for applications in life sciences and pharmaceutical research, with purity grades ranging from technical to ultra-high (99.999%) .

Properties

IUPAC Name

2-[4-(chloromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQHXFUGZIVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)phenoxy]acetamide typically involves the reaction of 4-(Chloromethyl)phenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles:

Reaction TypeConditionsProductKey Reference
Alkoxy substitutionK₂CO₃/DMF, 80°C, 6h2-[4-(methoxymethyl)phenoxy]acetamide
Amine substitutionEt₃N/THF, reflux, 12h2-[4-(aminomethyl)phenoxy]acetamide
Thiol substitutionNaH/EtOH, 60°C, 8h2-[4-(mercaptomethyl)phenoxy]acetamide

These reactions typically follow second-order kinetics, with the chloromethyl group acting as an electrophilic center .

Condensation Reactions

The acetamide moiety participates in condensation with carbonyl compounds:

Hydrazone Formation
Reacting with isonicotinoyl hydrazide in ethanol yields:
C9H10ClNO2+C6H7N3ON’-[2-(4-(chloromethyl)phenoxy)acetyl]isonicotinohydrazide\text{C}_9\text{H}_{10}\text{ClNO}_2 + \text{C}_6\text{H}_7\text{N}_3\text{O} \rightarrow \text{N'-[2-(4-(chloromethyl)phenoxy)acetyl]isonicotinohydrazide}
Characterized by IR νNH\nu_{\text{NH}} 3366 cm⁻¹ and νC=O\nu_{\text{C=O}} 1683 cm⁻¹ .

Knoevenagel Condensation
With 2,4-thiazolidinedione under L-proline catalysis:
C9H10ClNO2+C3H3NO2S5-[(E)-(4-(2-acetamidoethoxy)benzylidene)]thiazolidine-2,4-dione\text{C}_9\text{H}_{10}\text{ClNO}_2 + \text{C}_3\text{H}_3\text{NO}_2\text{S} \rightarrow \text{5-[(E)-(4-(2-acetamidoethoxy)benzylidene)]thiazolidine-2,4-dione}
Yields chromenone derivatives via intramolecular cyclization .

Hydrolysis and Oxidation

ProcessConditionsProductApplication
Acidic hydrolysis6M HCl, reflux, 4h2-(4-(chloromethyl)phenoxy)acetic acidBioactive intermediate
Basic hydrolysisNaOH/EtOH, 60°C, 3hSodium 2-(4-(chloromethyl)phenoxy)acetateCoordination chemistry
Jones oxidationCrO₃/H₂SO₄, 0°C, 1h2-(4-(chloromethyl)phenoxy)acetyl chloridePyridazinone synthesis

Coordination Chemistry

The acetamide oxygen and aromatic system enable metal complexation:

Metal IonLigand StructureComplex Properties
Cu(II)Tetradentate N,O-donorSquare planar geometry, μeff{}_{\text{eff}} = 1.72 BM
Ni(II)Octahedral coordinationDiamagnetic, λmax{}_{\text{max}} = 580 nm
Co(II)Tetrahedral geometryμeff{}_{\text{eff}} = 4.12 BM, catalytic activity

These complexes show enhanced stability compared to unsubstituted acetamides due to the electron-withdrawing chloromethyl group .

Biological Activity Correlations

Structural modifications impact pharmacological properties:

DerivativeIC₅₀ (HepG2)Apoptosis InductionKey Modification
Parent compound36.27 μM1.93%Baseline activity
Thiazolidinedione conjugate1.43 μM47.31%Added heterocyclic system
Pyridazinone analog8.9 μM29.13%Ring contraction

The chloromethyl group enhances membrane permeability, while the acetamide participates in target binding via hydrogen bonding .

Polymer-Supported Reactions

Immobilized on Wang resin through the acetamide nitrogen:
Resin-OH+C9H10ClNO2Resin-O-CO-NH-[C6H4-CH2Cl]\text{Resin-OH} + \text{C}_9\text{H}_{10}\text{ClNO}_2 \rightarrow \text{Resin-O-CO-NH-[C}_6\text{H}_4\text{-CH}_2\text{Cl]}
Used for combinatorial synthesis of phenoxyacetamide libraries .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-[4-(Chloromethyl)phenoxy]acetamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's structure allows for modifications that lead to the formation of substituted phenoxyacetamides, which are valuable in developing new pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that derivatives of phenoxyacetamides, including this compound, exhibit significant biological activities. In particular, studies have shown promise in its potential as an antimicrobial agent and anticancer compound. For instance, certain phenoxyacetamide derivatives have demonstrated selective cytotoxicity against cancer cells, suggesting their utility in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to therapeutic outcomes such as inhibition of cancer cell proliferation or enhancement of antioxidant defenses .

Medical Applications

Drug Development
The compound is being investigated as a lead candidate for drug development due to its favorable pharmacological properties. Its structure allows for modifications that can enhance its efficacy and selectivity against various biological targets. For example, ongoing research focuses on synthesizing derivatives that could improve the compound's activity against liver cancer cells .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several phenoxyacetamide derivatives, including this compound. The findings indicated that this compound inhibited the growth of liver cancer cells in vitro, showcasing its potential as a therapeutic agent for liver malignancies .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results revealed significant antibacterial activity, suggesting its potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness Reference
AntimicrobialThis compoundSignificant antibacterial activity
AnticancerThis compoundInhibits liver cancer cell growth
AntioxidantPhenoxyacetamide derivativesProtects against oxidative stress

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(a) 2-(4-Chlorophenyl)acetamide

  • Structure: Lacks the phenoxy linker and chloromethyl group.
  • Properties: Simpler structure (C₈H₈ClNO, MW: 169.61 g/mol) with a chlorophenyl group directly attached to acetamide.
  • Applications: Intermediate in synthesizing quinolin-8-yloxy acetamides and piperazinediones .

(b) N-(3-Chlorophenyl)-2-[4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy]acetamide (V2)

  • Structure : Incorporates a thiazolidinedione ring instead of chloromethyl.
  • Properties : Higher molecular weight (MW: ~400 g/mol) and exhibits hypoglycemic/hypolipidemic activity.
  • Synthesis : 79% yield via nucleophilic substitution; characterized by NMR and LC-MS .

(c) 2-(4-{[2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ag)

  • Structure : Contains sulfonyl-benzimidazole and pyridylmethylsulfinyl groups.
  • Properties : Higher complexity (MW: ~600 g/mol) and proton pump inhibitory activity.
  • Synthesis : 79% yield; validated via ¹H-NMR (DMSO-d₆) .

Functional Group Variations

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications Evidence ID
2-[4-(Chloromethyl)phenoxy]acetamide –CH₂Cl at para-phenoxy 199.64 Life science intermediates
2-(4-Iodophenoxy)acetamide –I at para-phenoxy 291.11 Crystallography studies
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide Chlorobenzoyl at ortho position 342.60 Antimicrobial research
2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide Acetylphenoxy and methylphenyl groups 283.32 Pharmaceutical intermediates

Biological Activity

2-[4-(Chloromethyl)phenoxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClO2, characterized by a chloromethyl group attached to a phenoxy acetamide structure. This specific arrangement contributes to its biological activity, particularly in interactions with various biological macromolecules.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides indicated that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Efficacy of Chloroacetamides

Compound NameActivity Against Gram-PositiveActivity Against Gram-NegativeActivity Against Fungi
This compoundEffective (MRSA)Moderate (E. coli)Moderate (C. albicans)
N-(4-chlorophenyl)-2-chloroacetamideHighly EffectiveLess EffectiveModerate

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One notable study investigated the cytotoxic effects of phenoxyacetamide derivatives on cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study reported the following IC50 values for selected compounds:

  • Compound I : IC50 = 1.43 μM (HepG2), IC50 = 36.27 μM (THLE-2)
  • Compound II : IC50 = 6.52 μM (HepG2)

These findings suggest that compound I demonstrates significant anticancer activity with lower toxicity to normal cells compared to its effects on cancerous cells .

The mechanism by which this compound exerts its biological effects involves enzyme inhibition and interaction with cellular pathways. It has been shown to inhibit metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell metastasis . Moreover, the compound's ability to interfere with specific enzyme activities can disrupt essential metabolic pathways, leading to enhanced therapeutic effects.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. This inhibition can lead to increased plasma concentrations of co-administered drugs, potentially resulting in drug-drug interactions .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Potential
CYP3A4High
CYP1A2Moderate
UGT FamilyVariable

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-[4-(Chloromethyl)phenoxy]acetamide, and how can reaction completion be monitored?

  • Methodological Answer : A typical synthesis involves refluxing 4-chlorophenol derivatives with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ as a base. Reaction progress is monitored via TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, the mixture is cooled, distilled, and extracted with ether. Residual impurities (e.g., unreacted base) are removed by washing with 10% NaOH and water .
  • Key Parameters :

ParameterCondition
SolventDry acetone
Reaction Time8 hours (reflux)
MonitoringTLC (hexane:EtOAc 3:1)

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Elemental analysis (accuracy within ±0.5%) and mass spectrometry are standard for confirming molecular composition. For structural elucidation, single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, dihedral angles (e.g., 83.08° between acetamide and benzene planes), and hydrogen-bonding networks (N–H⋯O interactions). SCXRD data should be cross-validated with NMR (¹H/¹³C) and IR spectroscopy .

Q. How are intermediates like 2-(4-chlorophenoxy)acetate derivatives optimized for yield?

  • Methodological Answer : Optimizing stoichiometry (e.g., 1:1.07 molar ratio of 4-chlorophenol to ethyl chloroacetate) and using excess K₂CO₃ (2.5 equivalents) ensures complete esterification. Catalytic KI may enhance reactivity in halogen exchange reactions, as seen in related acetamide syntheses .

Advanced Research Questions

Q. How do conformational variations in this compound derivatives impact biological activity?

  • Methodological Answer : Molecular docking studies combined with SCXRD data (e.g., dihedral angles and hydrogen-bonding patterns) can correlate spatial arrangements with bioactivity. For instance, intramolecular C–H⋯O interactions may stabilize active conformers, affecting binding to biological targets. Computational tools like DFT simulations further validate these observations .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer : Discrepancies in hydrogen-bonding motifs or unit cell parameters (e.g., due to polymorphic forms) require re-evaluation using high-resolution SCXRD and Hirshfeld surface analysis. Cross-referencing with Cambridge Structural Database entries (e.g., CCDC codes) ensures consistency. For example, Etter’s graph-set analysis can standardize hydrogen-bond descriptors .

Q. How can low yields in multi-step syntheses involving this compound be improved?

  • Methodological Answer : Low yields (e.g., 2–5% over 11 steps) often stem from inefficient intermediates or side reactions. Strategies include:

  • Using orthogonal protecting groups for reactive sites.
  • Employing flow chemistry to enhance reaction control.
  • Optimizing catalysts (e.g., Pd/C for hydrogenation) in critical steps .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

  • Methodological Answer : The chloromethyl group’s electrophilicity is influenced by adjacent electron-withdrawing phenoxy moieties. Kinetic studies (e.g., monitoring SN2 reactions with NaI in acetone) quantify activation parameters. Computational models (e.g., Fukui indices) predict sites of nucleophilic attack .

Data Contradiction Analysis

Q. Why do elemental analysis results vary between studies despite identical synthetic protocols?

  • Methodological Answer : Variations (±0.5%) may arise from hygroscopic intermediates or incomplete drying. Ensure samples are desiccated under vacuum (24 hours) before analysis. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How should researchers address discrepancies in reported biological activity across derivatives?

  • Methodological Answer : Standardize bioassays (e.g., MIC tests for antimicrobial activity) using common reference strains and solvent controls. Structural analogs (e.g., 4-cyanophenyl or 4-methoxyphenyl derivatives) should be screened to isolate substituent-specific effects .

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